(2R)-2-bromocyclohexan-1-one
Description
(2R)-2-Bromocyclohexan-1-one is a chiral cyclohexanone derivative with a bromine atom at the C2 position and a ketone group at C1. Its molecular formula is C₆H₉BrO, and it has a molecular weight of 177.04 g/mol. The compound is synthesized via halogenation of cyclohexanone or by introducing a ketone group to bromocyclohexane precursors . The (2R) stereochemistry influences its reactivity, particularly in stereospecific reactions such as nucleophilic substitutions (e.g., SN2) and enantioselective transformations.
Properties
Molecular Formula |
C6H9BrO |
|---|---|
Molecular Weight |
177.04 g/mol |
IUPAC Name |
(2R)-2-bromocyclohexan-1-one |
InChI |
InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2/t5-/m1/s1 |
InChI Key |
KDXYEWRAWRZXFT-RXMQYKEDSA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)Br |
Canonical SMILES |
C1CCC(=O)C(C1)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Cyclohexanone Using N-Bromosuccinimide (NBS)
One of the most established synthetic routes to (2R)-2-bromocyclohexan-1-one involves the bromination of cyclohexanone with N-bromosuccinimide (NBS) under acidic conditions.
- Starting material: Cyclohexanone (C6H10O)
- Reagents: N-Bromosuccinimide (NBS), acid catalyst (e.g., p-toluenesulfonic acid)
- Solvent: Typically an inert organic solvent such as toluene or dichloromethane
- Temperature: Controlled, often room temperature to mild heating
- Mechanism: Electrophilic bromination at the alpha-position to the carbonyl group, generating 2-bromocyclohexan-1-one
- The reaction proceeds via enol or enolate intermediates formed from cyclohexanone.
- Acid catalysis enhances enol formation, facilitating selective bromination.
- The product is often isolated by filtration and purified by column chromatography.
- Schupp et al. (2023) describe the formation of 2-bromocyclohexan-1-one (compound 1.002) from cyclohexanone and NBS under acid catalysis, followed by base-induced Favorskii rearrangement to downstream products.
- Yields of bromination typically range from moderate to high (60–90%), depending on reaction conditions and purification methods.
Bromination via Bromohydrin Intermediate from Cyclohexene Oxide
An alternative preparation involves the formation of trans-2-bromocyclohexanol from cyclohexene oxide and hydrobromic acid, followed by oxidation to the corresponding bromoketone.
-
- The bromohydrin is oxidized using suitable oxidizing agents (e.g., PCC, Dess–Martin periodinane) to convert the hydroxyl group to a ketone.
- Careful control of reaction conditions preserves the stereochemistry at C2.
- This route allows stereochemical control, producing the (2R)-enantiomer.
- The intermediate bromohydrin can be purified before oxidation, improving overall product purity.
Bromination Using Carbon Tetrabromide and Triphenylphosphine
A safer and industrially scalable method avoids liquid bromine by using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) to introduce bromine into cyclohexanone derivatives.
- Carbon tetrabromide and triphenylphosphine are dissolved in toluene under inert atmosphere.
- The mixture is cooled to 0–5°C, and the ketone substrate is added.
- The reaction proceeds for 2–12 hours with stirring.
- After workup, the product 2-bromocyclohexan-1-one is isolated by column chromatography (petroleum ether:ethyl acetate = 8:1).
- Yields reported are high, e.g., 96% in a representative example.
- Avoids handling hazardous bromine.
- Mild conditions and high yields favor industrial application.
- Equipment requirements are minimal, and safety is enhanced.
Optimization of Reaction Parameters and Solvent Effects
Studies on related bromination reactions emphasize the importance of solvent and additive choice on yield and selectivity.
Data from Solvent Screening (Representative Example):
| Entry | Solvent | Yield of Bromoketone (%) | Notes |
|---|---|---|---|
| 1 | Toluene | 20 | Moderate yield |
| 2 | Chlorobenzene | 23 | Slightly better |
| 3 | THF | 25 | Improved yield |
| 4 | 1,4-Dioxane | 26 | Best among tested |
| 5 | DMF, DMSO, DMA | Not detected | No product formation |
Source: Adapted from optimization studies on related cyclohexanone bromination.
Reaction Mechanism Insights
- The bromination proceeds via enol/enolate intermediates formed under acidic or basic conditions.
- The electrophilic bromine source (NBS or CBr4/PPh3) attacks the alpha-carbon adjacent to the ketone.
- In the presence of base, the bromoketone can undergo Favorskii rearrangement, which is important for downstream synthetic applications.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| NBS bromination | Cyclohexanone | N-Bromosuccinimide | Acid catalysis, room temp | 60–90 | Well-established, enol intermediate involved |
| Bromohydrin route | Cyclohexene oxide | HBr (for bromohydrin) | 0–5°C, then oxidation | Moderate | Allows stereochemical control |
| CBr4/PPh3 bromination | Cyclohexanone | Carbon tetrabromide + triphenylphosphine | 0–5°C, inert atmosphere, 2–12 h | Up to 96 | Industrially scalable, avoids liquid bromine |
Analytical Characterization
-
- $$^{1}H$$-NMR shows characteristic signals for cyclohexanone ring protons and the alpha-brominated position.
- Coupling constants help distinguish stereoisomers when relevant.
-
- Strong carbonyl (C=O) stretch around 1700 cm$$^{-1}$$.
- C–Br bond shows characteristic absorption near 690 cm$$^{-1}$$.
-
- Silica gel column chromatography is typically used for purification.
- Eluents such as petroleum ether/ethyl acetate mixtures optimize separation.
Chemical Reactions Analysis
Types of Reactions: 2-Bromocyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to cyclohexanone or cyclohexanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: It can be oxidized to form cyclohexane-1,2-dione using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Substitution: Cyclohexanone derivatives.
Reduction: Cyclohexanol.
Oxidation: Cyclohexane-1,2-dione.
Scientific Research Applications
2-Bromocyclohexanone is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents.
Industry: It is used in the production of agrochemicals and as a precursor in the synthesis of polymers
Mechanism of Action
The mechanism of action of 2-bromocyclohexanone involves its reactivity as an electrophile. The bromine atom makes the carbonyl carbon more susceptible to nucleophilic attack, facilitating various substitution and addition reactions. This reactivity is exploited in synthetic chemistry to introduce functional groups into the cyclohexane ring .
Comparison with Similar Compounds
Stereoisomers and Positional Isomers
- (2R,3R,5R)-2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohexan-1-one (C₁₀H₁₄O, MW 150.22 g/mol):
This isomer features methyl and prop-1-en-2-yl substituents at C2, C3, and C3. Its stereochemical complexity enhances its utility in Diels-Alder reactions, where spatial arrangement dictates regioselectivity . - (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (C₁₀H₁₄O, MW 150.22 g/mol):
Similar to the above but with distinct stereochemistry at C5, leading to differences in dipole moments and boiling points compared to the brominated analog .
Key Insight : Bromine’s electronegativity in (2R)-2-bromocyclohexan-1-one increases electrophilicity at C2, favoring substitution reactions, while methyl and alkenyl groups in analogs promote cycloaddition or hydrogenation pathways.
Functional Group Variations
- 2-(2-Methylbenzoyl)cyclohexan-1-one (C₁₄H₁₆O₂, MW 216.28 g/mol):
Substitution of bromine with a 2-methylbenzoyl group introduces aromaticity and conjugation, shifting UV-Vis absorption maxima (~270 nm) and enabling applications in photochemical studies . - (2Z)-2-Benzylidenecyclohexan-1-one (C₁₃H₁₂O, MW 184.23 g/mol): The benzylidene group creates a conjugated enone system, enhancing stability and reactivity in Michael additions or photocyclization reactions. The Z-configuration further influences steric interactions in transition states .
Comparison Table :
| Compound | Molecular Formula | MW (g/mol) | Key Substituents | Reactivity Highlights |
|---|---|---|---|---|
| This compound | C₆H₉BrO | 177.04 | Bromine (C2), ketone (C1) | SN2 substitutions, enantioselective synthesis |
| 2-(2-Methylbenzoyl)cyclohexan-1-one | C₁₄H₁₆O₂ | 216.28 | 2-Methylbenzoyl (C2) | Aromatic ketone, UV activity |
| (2Z)-2-Benzylidenecyclohexan-1-one | C₁₃H₁₂O | 184.23 | Benzylidene (C2) | Conjugated enone, photochemical reactions |
Q & A
Q. What methodologies assess the biological activity of this compound derivatives?
- Methodological Answer :
- In-Vitro Assays : Test cytotoxicity via MTT assays on cell lines (e.g., HeLa). Use enzyme inhibition studies (e.g., kinase assays) to identify targets .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions to predict binding affinities .
- Metabolic Stability : Incubate derivatives with liver microsomes to evaluate pharmacokinetic properties .
Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | CHBrO | |
| Enantiomeric Purity | >99% (Chiral HPLC) | |
| Key IR Bands | 1705 cm (C=O), 560 cm (C-Br) | |
| Thermal Stability | Decomposes at >150°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
